molecular formula C19H16FNO2S B2551882 N-(4-fluorophenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide CAS No. 670271-68-8

N-(4-fluorophenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide

Cat. No.: B2551882
CAS No.: 670271-68-8
M. Wt: 341.4
InChI Key: MVOBMAHOTSMHBR-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4’-methyl-[1,1’-biphenyl]-4-sulfonamide is a compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-4’-methyl-[1,1’-biphenyl]-4-sulfonamide typically involves the reaction of 4-fluorophenylamine with 4’-methyl-[1,1’-biphenyl]-4-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of N-(4-fluorophenyl)-4’-methyl-[1,1’-biphenyl]-4-sulfonamide may involve continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. The use of automated systems can help in maintaining consistent quality and scaling up the production to meet commercial demands.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-4’-methyl-[1,1’-biphenyl]-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-(4-fluorophenyl)-4’-methyl-[1,1’-biphenyl]-4-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding due to its sulfonamide group.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-4’-methyl-[1,1’-biphenyl]-4-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-fluorophenyl)-4’-methyl-[1,1’-biphenyl]-4-sulfonamide is unique due to its combination of a sulfonamide group with a fluorophenyl and methyl-substituted biphenyl structure. This combination imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.

Properties

IUPAC Name

N-(4-fluorophenyl)-4-(4-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO2S/c1-14-2-4-15(5-3-14)16-6-12-19(13-7-16)24(22,23)21-18-10-8-17(20)9-11-18/h2-13,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVOBMAHOTSMHBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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